1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE
Overview
Description
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE is an organic compound that features a fluorophenyl group and a pyrimidinyl group connected by an ethanone bridge
Preparation Methods
The synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pyrimidine-4-carboxylic acid.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine position.
Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
1-(4-Methylphenyl)-2-(pyrimidin-4-yl)ethanone: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
1-(4-Nitrophenyl)-2-(pyrimidin-4-yl)ethanone: The nitro group introduces different electronic properties, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCSKPHAXGFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471355 | |
Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-98-2 | |
Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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